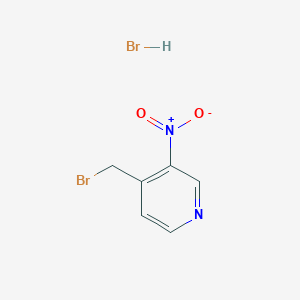
4-(Bromomethyl)-3-nitropyridine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-3-nitropyridine hydrobromide is a chemical compound with the molecular formula C6H6BrN2O2·HBr. It is a substituted pyridine derivative, characterized by the presence of a bromomethyl group at the 4-position and a nitro group at the 3-position of the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-nitropyridine hydrobromide typically involves the bromination of 3-nitropyridine. One common method is the reaction of 3-nitropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride (CCl4). The reaction proceeds under reflux conditions, leading to the formation of the bromomethyl derivative .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors. This method allows for better control of reaction parameters and improved yields. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-3-nitropyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Reduction: The major product is 4-(aminomethyl)-3-nitropyridine.
Oxidation: Products include pyridine N-oxides and other oxidized derivatives.
Applications De Recherche Scientifique
4-(Bromomethyl)-3-nitropyridine hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-3-nitropyridine hydrobromide involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, further enhances the electrophilicity of the bromomethyl group. This compound can also participate in redox reactions due to the presence of the nitro group .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromopiperidine hydrobromide: Similar in structure but with a piperidine ring instead of a pyridine ring.
4-(Bromomethyl)pyridine hydrobromide: Lacks the nitro group present in 4-(Bromomethyl)-3-nitropyridine hydrobromide
Uniqueness
This compound is unique due to the presence of both a bromomethyl and a nitro group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research .
Propriétés
Formule moléculaire |
C6H6Br2N2O2 |
|---|---|
Poids moléculaire |
297.93 g/mol |
Nom IUPAC |
4-(bromomethyl)-3-nitropyridine;hydrobromide |
InChI |
InChI=1S/C6H5BrN2O2.BrH/c7-3-5-1-2-8-4-6(5)9(10)11;/h1-2,4H,3H2;1H |
Clé InChI |
PPCBKAUKZFKKPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1CBr)[N+](=O)[O-].Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




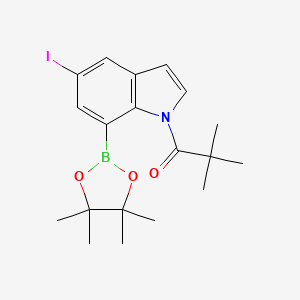

![1-(3-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12995409.png)
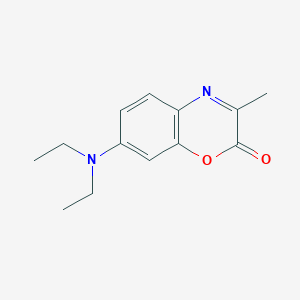
![2-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B12995424.png)
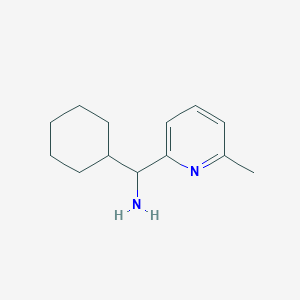


![2-Isopropyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B12995442.png)
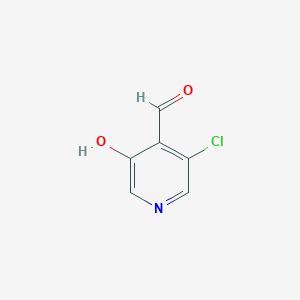
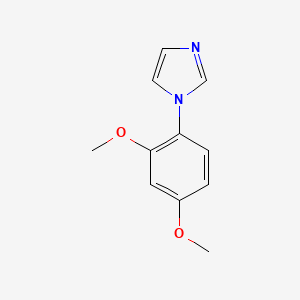
![5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3h)-one](/img/structure/B12995467.png)
